

Pentaerythritol Triacrylate (PETA) as a Versatile Crosslinker for Advanced Hydrogel Formulations

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Compound of Interest

Compound Name: Pentaerythritol triacrylate

Cat. No.: B3422966

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentaerythritol triacrylate (PETA) is a trifunctional monomer that serves as an effective crosslinking agent in the synthesis of hydrogels. Its three acrylate groups enable the formation of a densely crosslinked polymer network, imparting enhanced mechanical strength and tunable degradation kinetics to the hydrogel structure. This makes PETA an invaluable component for the fabrication of hydrogels for a range of biomedical applications, including controlled drug delivery, tissue engineering, and as scaffolds for regenerative medicine. This document provides detailed application notes and protocols for the synthesis and characterization of PETA-crosslinked hydrogels.

Application Notes

PETA-crosslinked hydrogels offer significant advantages in the field of drug delivery and tissue engineering. The trifunctional nature of PETA allows for the creation of hydrogels with a high crosslinking density, which can be precisely controlled by varying its concentration. This tunability directly influences the hydrogel's swelling behavior, mechanical properties, and, consequently, the release kinetics of encapsulated therapeutic agents.

Key Applications:

- **Controlled Drug Delivery:** PETA-crosslinked hydrogels can encapsulate a wide range of therapeutic molecules, from small-molecule drugs to large proteins and growth factors. The release of these molecules is predominantly diffusion-controlled and can be modulated by adjusting the PETA concentration. Higher concentrations of PETA lead to a more tightly crosslinked network, resulting in a slower, more sustained release profile.
- **Tissue Engineering Scaffolds:** The robust mechanical properties of PETA-crosslinked hydrogels make them suitable for use as scaffolds that mimic the extracellular matrix (ECM). These scaffolds provide structural support for cell adhesion, proliferation, and differentiation. For instance, in bone tissue engineering, PETA-crosslinked hydrogels can be combined with osteoinductive factors like bone morphogenetic protein-2 (BMP-2) to promote bone regeneration.
- **Wound Dressings:** The high water content and tunable porosity of these hydrogels create a moist environment conducive to wound healing. They can be formulated to release antimicrobial agents or growth factors to accelerate the healing process.

Properties of PETA-Crosslinked Hydrogels:

- **Mechanical Strength:** The inclusion of PETA as a crosslinker significantly enhances the compressive and tensile strength of hydrogels. Studies on similar poly(ethylene oxide) (PEO) hydrogels crosslinked with a tetra-functional acrylate (PETRA) have shown that increasing the crosslinker concentration from 1% to 10% (w/w) leads to a substantial increase in the gel fraction and crosslinking density.^{[1][2]}
- **Swelling Behavior:** The swelling ratio of PETA-crosslinked hydrogels is inversely proportional to the crosslinker concentration. A higher PETA concentration results in a denser network with a smaller mesh size, which restricts water uptake and leads to a lower equilibrium water content.^{[1][2]}
- **Biocompatibility:** While PETA itself can be a skin sensitizer, once polymerized within the hydrogel matrix, the resulting material is generally considered biocompatible. However, it is crucial to ensure complete polymerization and remove any unreacted monomers through thorough washing steps.

Experimental Protocols

Protocol 1: Synthesis of PETA-Crosslinked Poly(ethylene glycol) (PEG) Hydrogels for Drug Delivery by Photopolymerization

This protocol describes the synthesis of a PETA-crosslinked PEG hydrogel for the encapsulation and controlled release of a model protein, such as bovine serum albumin (BSA).

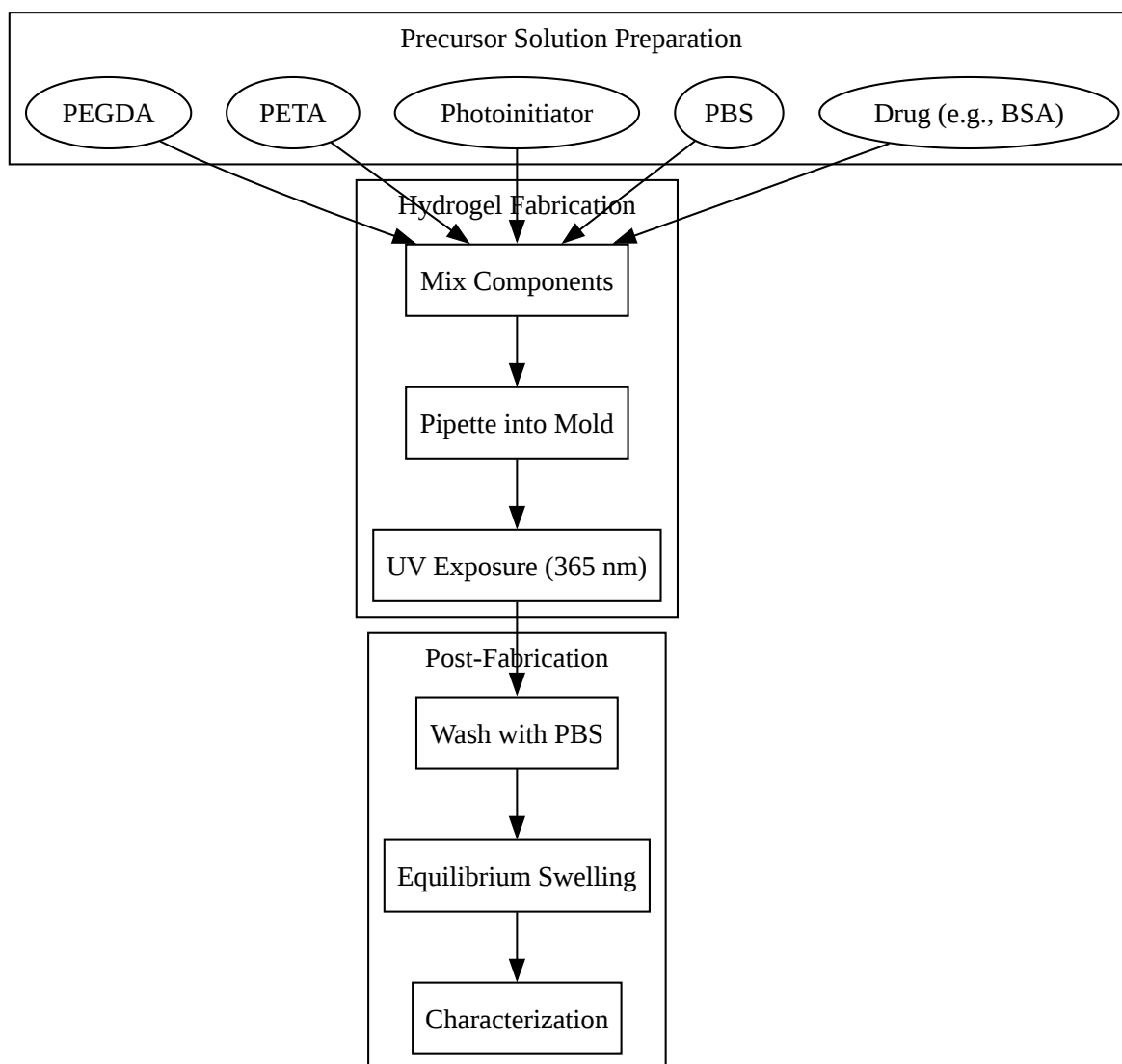
Materials:

- Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400 Da)
- **Pentaerythritol triacrylate (PETA)**
- 2-Hydroxy-2-methylpropiophenone (Photoinitiator, e.g., Irgacure 1173)
- Bovine Serum Albumin (BSA)
- Phosphate-buffered saline (PBS), pH 7.4
- UV lamp (365 nm)

Procedure:

- Prepare Precursor Solution:
 - In a light-protected vial, dissolve PEGDA in PBS to achieve the desired final concentration (e.g., 20% w/v).
 - Add PETA to the PEGDA solution at the desired crosslinker concentration (e.g., 1-10% of the total monomer weight).
 - Dissolve the photoinitiator in the monomer solution to a final concentration of 0.5% (w/v).
 - Gently vortex the solution until all components are fully dissolved.
- Drug Encapsulation:

- Dissolve BSA in the precursor solution to the desired final concentration (e.g., 10 mg/mL). Ensure the BSA is fully dissolved by gentle mixing to avoid protein denaturation.
- Hydrogel Fabrication:
 - Pipette the precursor solution containing the drug into a mold of the desired shape and dimensions (e.g., between two glass slides with spacers of a defined thickness).
 - Expose the mold to UV light (365 nm) at a specific intensity (e.g., 10 mW/cm²) for a set duration (e.g., 5-10 minutes) to initiate photopolymerization. Polymerization time may need to be optimized based on the specific formulation and UV source.
- Washing and Equilibration:
 - Carefully remove the crosslinked hydrogel from the mold.
 - Wash the hydrogel extensively with PBS (pH 7.4) for 24-48 hours, with frequent changes of the buffer, to remove any unreacted monomers, photoinitiator, and non-encapsulated drug.
 - Allow the hydrogel to swell to equilibrium in PBS before proceeding with characterization.



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Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

- Record the weight of the fully swollen hydrogel (Ws).
- Lyophilize or oven-dry the hydrogel at a low temperature (e.g., 40°C) until a constant weight is achieved to obtain the dry weight (Wd).
- Calculate the swelling ratio using the following equation: $\text{Swelling Ratio} = (W_s - W_d) / W_d$

B. Mechanical Testing (Unconfined Compression):

- Prepare cylindrical hydrogel samples of uniform dimensions.
- Place a swollen hydrogel sample on the platform of a mechanical tester.
- Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
- Record the stress-strain data.
- The compressive modulus can be determined from the initial linear region of the stress-strain curve.

C. In Vitro Drug Release Study:

- Place a drug-loaded hydrogel sample of known weight and dimensions in a vial containing a known volume of release medium (e.g., PBS, pH 7.4).
- Incubate the vial at 37°C with gentle agitation.
- At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables summarize quantitative data on the properties of acrylate-crosslinked hydrogels, providing a basis for comparison and formulation optimization.

Table 1: Effect of PETRA Concentration on Swelling Properties of PEO Hydrogels[1][2]

PETRA Conc. (% w/w)	Gel Fraction (%)	Equilibrium Water Content (EWC) (%)	Average Molecular Weight between Crosslinks (Mc) (g/mol)	Mesh Size (ξ) (nm)
1	67.02 \pm 1.38	85.67 \pm 0.48	6841.53 \pm 516.21	10.72 \pm 0.41
2.5	78.91 \pm 1.21	66.84 \pm 1.30	2073.79 \pm 214.80	6.46 \pm 0.27
5	85.84 \pm 1.65	59.33 \pm 0.81	1438.99 \pm 99.82	5.48 \pm 0.17
10	89.47 \pm 0.36	56.56 \pm 0.53	1199.82 \pm 9.24	5.01 \pm 0.04

Data are presented as mean \pm standard deviation.

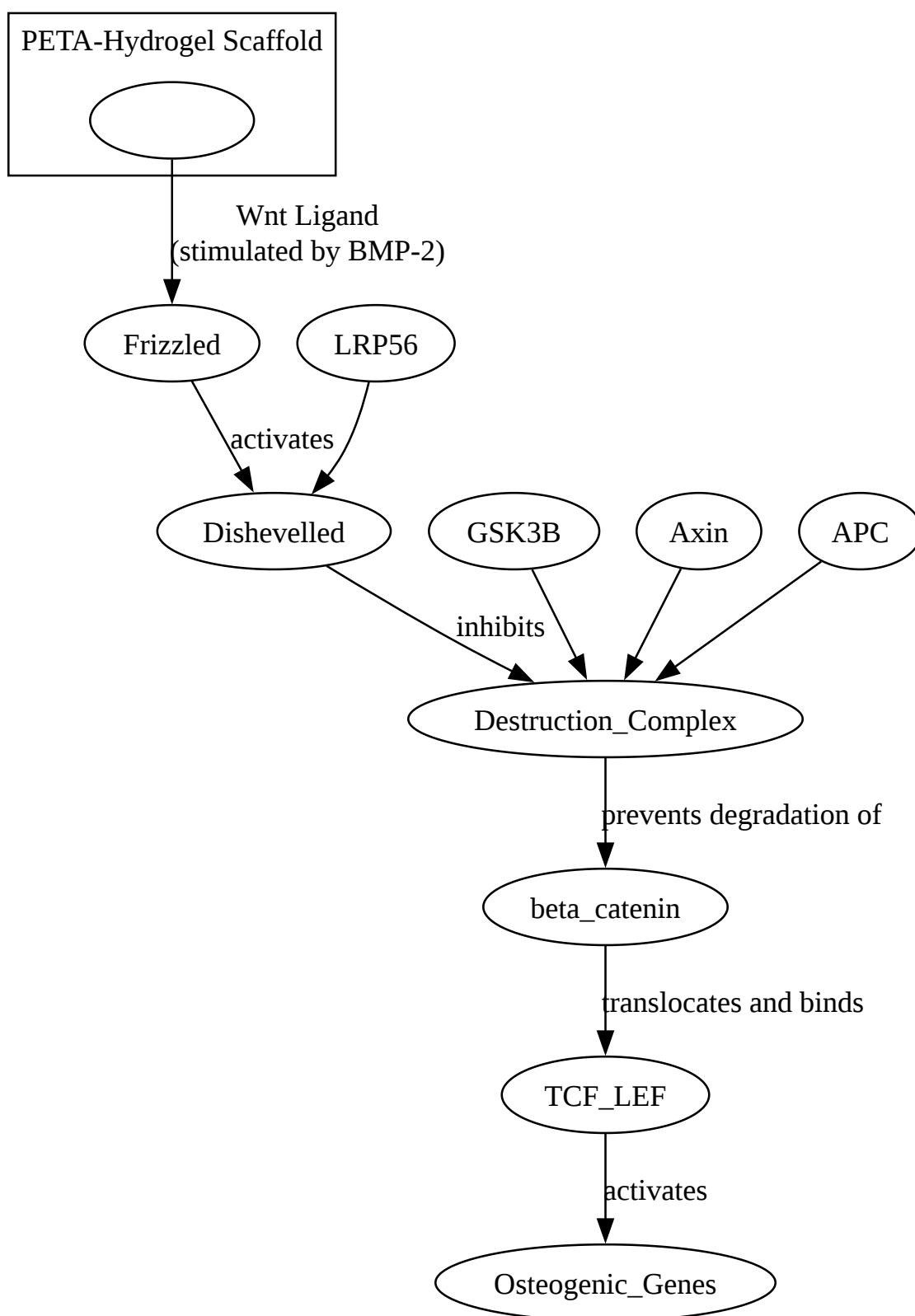
Table 2: Mechanical Properties of PEGDA Hydrogels[3]

PEGDA MW (Da)	PEGDA Conc. (wt%)	Compressive Modulus (MPa)
3400	20	~0.4
3400/400 (40/60 ratio)	20	0.42 \pm 0.02
3400/400 (40/60 ratio)	40	1.71 \pm 0.13

Data are presented as mean \pm standard deviation where available.

Signaling Pathway in Bone Regeneration

In the context of bone tissue engineering, PETA-crosslinked hydrogels can be designed to deliver growth factors like BMP-2, which plays a crucial role in osteogenesis. The sustained release of BMP-2 from the hydrogel scaffold can activate intracellular signaling pathways in mesenchymal stem cells (MSCs), leading to their differentiation into osteoblasts and subsequent bone formation. One of the key pathways involved is the Wnt/ β -catenin signaling pathway.



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The sustained release of BMP-2 from the PETA-crosslinked hydrogel can stimulate the production of Wnt ligands by surrounding cells. These Wnt ligands then bind to Frizzled receptors and LRP5/6 co-receptors on the surface of mesenchymal stem cells. This binding event leads to the activation of Dishevelled, which in turn inhibits the "destruction complex" (composed of GSK-3 β , Axin, and APC). The inhibition of the destruction complex prevents the phosphorylation and subsequent degradation of β -catenin. As a result, β -catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors. This complex then activates the transcription of target genes involved in osteogenic differentiation, ultimately leading to bone formation.[4][5][6]

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